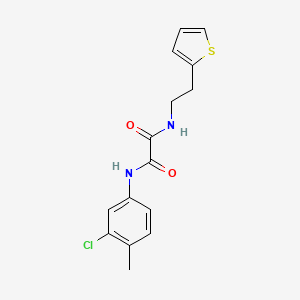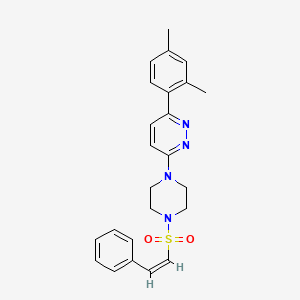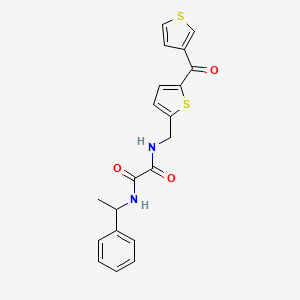![molecular formula C22H22N2O3S B2816937 2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868965-43-9](/img/structure/B2816937.png)
2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a naphthalene group which is a polycyclic aromatic hydrocarbon, a methoxy group (-OCH3), a carbonyl group (C=O), an amino group (-NH2), a methyl group (-CH3), a tetrahydrobenzothiophene group which is a sulfur-containing heterocycle, and a carboxamide group (CONH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and benzothiophene rings would likely be planar due to the conjugated pi system, while the tetrahydro portion suggests some degree of saturation .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the carbonyl group makes it susceptible to nucleophilic addition reactions, while the carboxamide group could participate in hydrolysis reactions . The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds structurally related to the specified chemical have shown antibacterial and antifungal activities. For instance, derivatives of 2-amino-thiophene-3-carboxamides exhibit notable antibacterial and antifungal properties, attributed to their molecular conformations and intermolecular interactions, which could be locked by intramolecular hydrogen bonding, enhancing their biological activity (Vasu et al., 2005).
Antitumor Activity
Some derivatives of tetrahydro-1-benzothiophene-3-carboxamides have been investigated for their antitumor activities. Specific compounds have shown significant effects in inhibiting the growth of human tumor cells, suggesting a promising direction for the development of new anticancer agents (Y. Ostapiuk et al., 2017).
Anti-inflammatory and Analgesic Activities
Research has also explored the potential anti-inflammatory and analgesic activities of thiophene derivatives synthesized from related compounds. These studies highlight the synthesis and pharmacological evaluation of novel thiophene derivatives, indicating their high activity compared to standard drugs and suggesting their potential as therapeutic agents for treating conditions requiring anti-inflammatory and analgesic interventions (A. Amr et al., 2010).
Structural and Chemical Properties
Understanding the structural and chemical properties of these compounds is crucial for their applications in scientific research. Studies have detailed the crystal structures and molecular conformations, which are essential for predicting and rationalizing their biological activities. These insights can inform the design and optimization of new compounds with enhanced efficacy (N. Begum et al., 2009).
Future Directions
Thiophene derivatives, like the one in this compound, have been reported to possess a wide range of therapeutic properties, attracting great interest in medicinal chemistry . Future research could explore the potential applications of this compound in medicine, as well as its synthesis and properties.
properties
IUPAC Name |
2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-23-21(26)19-15-9-5-6-10-18(15)28-22(19)24-20(25)16-11-13-7-3-4-8-14(13)12-17(16)27-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJDXJWSOXJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2816856.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2816857.png)
![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)

![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)
![4-N-Cyclopropyl-4-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2816870.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)